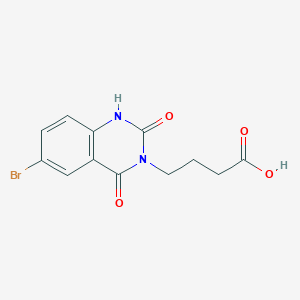

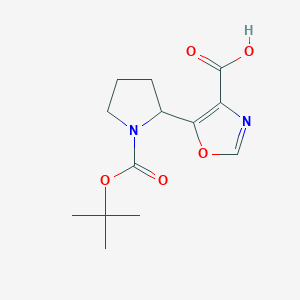

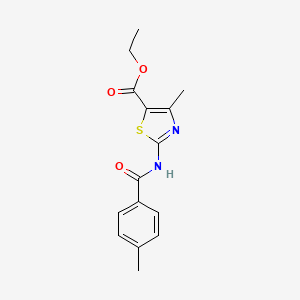

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives, including 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoic Acid, represent a significant class of compounds with a broad spectrum of biological activities. The stability and versatility of the quinazoline nucleus allow for the introduction of various bioactive moieties, resulting in the creation of potential medicinal agents. Research has demonstrated that these compounds exhibit antibacterial activity against several pathogens, highlighting their importance in addressing antibiotic resistance challenges (Tiwary et al., 2016).

Quinazoline-Based Optoelectronic Materials

Beyond their biological applications, quinazoline derivatives have been explored for their potential in optoelectronics. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for the creation of novel optoelectronic materials. These materials, including luminescent small molecules and chelate compounds featuring a quinazoline ring, have applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and as colorimetric pH sensors, demonstrating the versatility of quinazoline derivatives in various technological domains (Lipunova et al., 2018).

Quinazolines in Cancer Research

Quinazoline derivatives are also prominent in the field of cancer research, with many compounds showing potent anticancer activities. These derivatives act through various mechanisms, such as inhibiting epidermal growth factor receptors (EGFR) and other kinases, highlighting their potential in developing new cancer treatments. The structural diversity and the ability to target a wide range of proteins make quinazoline derivatives a promising area for the discovery of novel anticancer drugs (Ravez et al., 2015).

Novel Synthetic Routes and Environmental Applications

Recent advances in synthetic chemistry have led to the development of eco-friendly and efficient methods for synthesizing quinazoline derivatives. These methodologies open up new possibilities for the design of quinazolines with enhanced biological or physical properties, further expanding their application scope (Faisal & Saeed, 2021).

Furthermore, quinazoline derivatives have been investigated for environmental applications, such as carbon dioxide (CO2) capture and conversion into value-added chemicals. Ionic liquid-based catalysts have been tuned for converting CO2 into quinazoline-2,4(1H,3H)-diones, demonstrating the role of quinazoline derivatives in addressing climate change and greenhouse gas emissions (Zhang et al., 2023).

Propriétés

IUPAC Name |

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O4/c13-7-3-4-9-8(6-7)11(18)15(12(19)14-9)5-1-2-10(16)17/h3-4,6H,1-2,5H2,(H,14,19)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSCOCBKMQFRPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)N(C(=O)N2)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

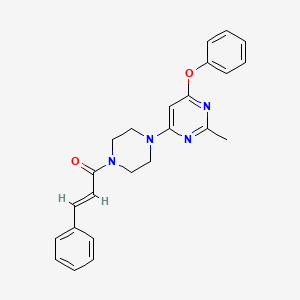

![N-benzyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2802866.png)

![N-(4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl)acetamide](/img/structure/B2802867.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2802880.png)

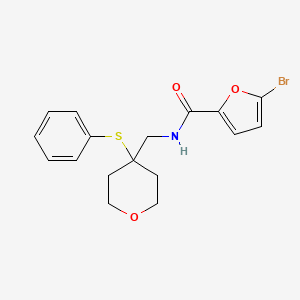

![N-methyl-2-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)hydrazinecarbothioamide](/img/structure/B2802887.png)